N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-2-28(26,27)20-12-11-18(23-24-20)15-5-9-17(10-6-15)22-19(25)13-14-3-7-16(21)8-4-14/h3-12H,2,13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQLKAACMRMTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide is a complex organic compound classified under sulfonamides. Its molecular formula is C20H18FN3O3S, and it exhibits a variety of biological activities due to its structural components, including a pyridazine ring and an ethylsulfonyl group. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's biological activity can be attributed to its ability to interact with various biochemical pathways. Pyridazine derivatives, such as this compound, have been reported to exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with protein synthesis and nucleic acid production.
- Anticancer Properties : Potential modulation of cell signaling pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : Acting as inhibitors for specific enzymes that are crucial in various metabolic pathways.
Pharmacological Properties
Research indicates that this compound has shown promise in several pharmacological areas:
- Antimicrobial Activity : Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 62.5 μM for Gram-positive strains, indicating strong antibacterial properties . -
Cytotoxicity Assays :
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduced cell viability at concentrations above 10 μM, suggesting potential as a chemotherapeutic agent. -
Anti-inflammatory Studies :
The compound was assessed for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine and Pyrimidine Derivatives
Compound 19 (): 7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl
- Structural Differences: Replaces the pyridazine ring with a pyrimidine-tetrazolo fused system.
- However, the lack of a sulfonyl group may reduce solubility compared to the target compound .
Compound 9a–9g (): N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide derivatives
- Structural Differences: Feature pyridine cores with piperazine-carbonyl linkages and trifluoromethylbenzoyl substituents.
- Functional Implications: The piperazine moiety enhances solubility and metabolic stability, while the trifluoromethyl group increases lipophilicity. In contrast, the target compound’s ethylsulfonyl group may offer a balance between solubility and target specificity .
Fluorophenyl Acetamide Analogues
AMG628 (): (R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide
- Structural Differences: Contains a benzo[d]thiazol-2-yl acetamide group and a piperazine-pyrimidine system.
- Functional Implications: The thiazole ring and piperazine substituent likely improve CNS penetration but may introduce off-target interactions. The target compound’s pyridazine core and simpler substituents could reduce such risks .
Compound in : (E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Structural Differences: Replaces the ethylsulfonylpyridazine with a thioether and phenyldiazenyl group.
- Functional Implications: The thioether group may confer redox activity, whereas the diazenyl group could limit stability under physiological conditions. The target compound’s sulfonyl group offers greater hydrolytic stability .
Sulfonyl-Containing Analogues
Compound 7 (): N-[5-bromomethyl-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide
- Structural Differences: Pyrimidine core with bromomethyl and methanesulfonamide groups.
- The target compound’s ethylsulfonyl group avoids this issue while maintaining sulfonamide-related enzyme inhibition properties .
Research Findings and Implications
- Metabolic Stability: The ethylsulfonyl group in the target compound may confer better metabolic stability compared to compounds with ester or thioether groups (e.g., ) due to resistance to hydrolysis .
- Selectivity: The absence of a piperazine ring (cf. AMG628) might reduce off-target interactions with G-protein-coupled receptors, improving selectivity .
- Solubility-Lipophilicity Balance: The target compound’s LogP (estimated ~3.2) suggests favorable membrane permeability without excessive hydrophobicity, contrasting with highly lipophilic analogues like Compound 9a (LogP ~4.1) .
Preparation Methods
Pyridazine Ring Formation
Pyridazine synthesis typically employs cyclocondensation of 1,4-diketones with hydrazines. For 6-(ethylsulfonyl)pyridazin-3-amine:
- Precursor preparation :
Reaction conditions :
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H2SO4 | EtOH | 80 | 6 | 78 |
| 2 | NH2NH2·H2O | H2O | Reflux | 12 | 65 |
Functionalization to Aryl Amine
Introducing the para-aminophenyl group requires Suzuki-Miyaura coupling:
- Borylation : 6-(ethylsulfonyl)pyridazin-3-amine undergoes borylation using bis(pinacolato)diboron and Pd(dppf)Cl2.
- Cross-coupling : Reaction with 4-bromoaniline under Miyaura conditions yields 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline.
Optimized parameters :
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3
- Solvent: DME/H2O (4:1)
- Yield: 82%
Acylative Coupling to Form the Acetamide Backbone
Synthesis of 2-(4-Fluorophenyl)acetyl Chloride
4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl2) in dichloromethane:
$$
\text{2-(4-Fluorophenyl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4h}} \text{2-(4-Fluorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
Yield : 94% (GC-MS purity >98%)
Amide Bond Formation
Coupling the acyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline proceeds via Schotten-Baumann conditions:
- Base-mediated reaction : Triethylamine (TEA) in THF at 0°C.
- Workup : Aqueous HCl quench followed by recrystallization from ethanol/water.
Characterization data :
- 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.72 (d, J = 8.1 Hz, 1H, pyridazine-H), 8.15 (d, J = 8.1 Hz, 1H, pyridazine-H), 7.68–7.63 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.32–7.27 (m, 2H, Ar-H), 3.78 (s, 2H, CH2CO), 3.42 (q, J = 7.3 Hz, 2H, SO2CH2), 1.32 (t, J = 7.3 Hz, 3H, CH3).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340–1160 cm⁻¹ (SO2 asym/sym stretch).
Alternative Synthetic Pathways
Late-Stage Sulfonylation Strategy
Installing the ethylsulfonyl group after pyridazine formation:
- Mercaptopyridazine synthesis : React 6-mercaptopyridazin-3-amine with ethyl iodide.
- Oxidation : Oxidize thioether to sulfonyl using m-CPBA.
Advantages : Avoids sulfone sensitivity during cyclization.
Disadvantages : Lower overall yield (57%) due to oxidation side-products.
One-Pot Cyclization-Acylation
Combining pyridazine formation and acylation in a single reactor:
- In situ generation of 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline via Pd-catalyzed coupling.
- Direct acylation without intermediate isolation.
Yield : 68% (reduced compared to stepwise method).
Industrial-Scale Considerations
Cost-Effective Sulfonylation
Replacing ethylsulfonyl chloride with sodium ethanesulfinate and Oxone® reduces halide waste:
$$
\text{RSH} + \text{NaIO}4 \xrightarrow{\text{H2O/CH3CN}} \text{RSO}3\text{H} \xrightarrow{\text{SOCl}2} \text{RSO}2\text{Cl}
$$
Green Chemistry Approaches
- Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) for improved EHS profile.
- Catalyst recycling : Immobilized Pd on mesoporous silica enhances turnover number (TON > 1,000).
Challenges and Optimization Opportunities
Regioselectivity in Pyridazine Formation
Competing 1,2- vs. 1,4-cyclization pathways necessitate precise stoichiometric control:
Sulfone Group Stability
Ethylsulfonyl moieties are prone to nucleophilic attack under basic conditions:
- Mitigation : Conduct acylation at pH 7–8 with buffered TEA.
Q & A
Q. What are the standard synthetic protocols for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the condensation of pyridazine derivatives with fluorophenyl acetamide precursors. Key steps include sulfonation of the pyridazine ring and coupling reactions with aryl halides. Intermediates are purified via column chromatography and characterized using HPLC (for purity >95%) and NMR (¹H/¹³C for structural confirmation). Reaction conditions (e.g., DMF as solvent, triethylamine as base) are optimized to enhance yields .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural validation employs X-ray crystallography (for solid-state conformation) and mass spectrometry (ESI-MS for molecular weight confirmation). For dynamic analysis, 2D NMR (e.g., COSY, HSQC) resolves proton-proton coupling and carbon connectivity, particularly for the ethylsulfonyl and fluorophenyl moieties .
Q. What stability assays are recommended for this compound under varying conditions?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation studies (1–13 range, monitored by HPLC).
- Thermal stability (TGA/DSC for decomposition profiles).
- Photostability (ICH Q1B guidelines under UV/visible light).
Results are quantified using kinetic modeling (e.g., Arrhenius plots for temperature effects) .
Q. What initial biological screening assays are used to evaluate its pharmacological potential?
- Methodological Answer : Primary screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets, using fluorescence-based readouts).
- Cytotoxicity profiling (MTT assay on cancer cell lines like HepG2 or HEK293).
- Solubility/logP determination (shake-flask method with HPLC-UV quantification) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions (e.g., high activity in vitro vs. low efficacy in vivo) are addressed by:
- Orthogonal assay validation (e.g., SPR for binding affinity vs. cellular thermal shift assays).
- Metabolite profiling (LC-MS/MS to identify active/inactive derivatives).
- Species-specific receptor modeling (molecular docking with human vs. rodent protein structures) .
Q. What strategies optimize the synthetic yield of the ethylsulfonyl-pyridazine intermediate?
- Methodological Answer : Yield optimization involves:
- Catalyst screening (e.g., Pd(OAc)₂ for Suzuki coupling).
- Solvent polarity adjustment (DMF → THF for better nucleophilic substitution kinetics).
- Microwave-assisted synthesis (reducing reaction time from 24h to 2h at 120°C) .
Q. How can computational methods guide target identification for this compound?
- Methodological Answer : Use pharmacophore mapping (Schrödinger Phase) and molecular dynamics simulations (GROMACS) to predict targets. Validate via:
- Chemoproteomics (activity-based protein profiling with clickable probes).
- CRISPR-Cas9 knockout screens to identify essential genes modulating activity .
Q. What approaches elucidate the role of the ethylsulfonyl group in structure-activity relationships (SAR)?
- Methodological Answer : Conduct group replacement studies :
- Synthesize analogs with methylsulfonyl, sulfonamide, or hydrogen substituents.
- Compare IC₅₀ values in enzyme assays and logD values (via chromatographic hydrophobicity index).
- Crystallographic analysis of analog-target complexes to map binding interactions .
Q. How do researchers design in vivo pharmacokinetic studies for this compound?
- Methodological Answer : Protocols include:
- Plasma protein binding (ultrafiltration LC-MS/MS).
- Tissue distribution (radiolabeled ¹⁴C tracing in rodent models).
- CYP450 inhibition profiling (fluorescent substrates in human liver microsomes) .
Q. What techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
Use RNA-seq or scRNA-seq to track pathway modulation post-treatment. Combine with phosphoproteomics (TiO₂ enrichment + LC-MS/MS) to identify kinase substrate networks. Validate hits via CRISPR interference (CRISPRi) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
